![molecular formula C10H10BClN2O4 B597719 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257642-71-9](/img/structure/B597719.png)
2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as CPD, is a boron-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. CPD has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Scientific Research Applications
Optoelectronic Applications
This compound has been used in the synthesis of a new organic nonlinear optical (NLO) material . The synthesized material has shown significant two-photon absorption and nonlinear refraction, making it a potential candidate for frequency generator, optical limiters, and optical switching applications .
Synthesis of Organic Compounds
The compound is typically used as an intermediate in the synthesis of various organic compounds. These include pharmaceuticals, agrochemicals, and polymer additives.
Pharmaceutical Research
Agrochemical Research
Polymer Science
Material Science
The compound’s role in the synthesis of a new organic NLO material suggests potential applications in material science, particularly in the development of materials with unique optical properties .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon–carbon bond forming reactions.
Mode of Action
The compound, also known as 2-Chloropyridine-5-boronic acid MIDA ester, is likely to participate in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The organoboron compound acts as a nucleophile, transferring the organic group to the palladium, which then transfers it to the electrophilic halide .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions, it can be inferred that it plays a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use .
Result of Action
The primary result of this compound’s action is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide variety of complex organic molecules, depending on the other reactants involved in the reaction.
Action Environment
The efficacy and stability of this compound, like many used in chemical reactions, can be influenced by a variety of environmental factors. These can include temperature, pH, the presence of a suitable catalyst (such as palladium in the case of Suzuki–Miyaura cross-coupling ), and the concentrations of other reactants. Additionally, factors like solvent choice can also play a significant role.
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BClN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUDAIRKNDZTBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746281 |
Source
|
Record name | 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1257642-71-9 |
Source
|
Record name | 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257642-71-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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